2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile
Description
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4, a phenyl group at position 3, and an acetonitrile-linked oxygen at position 5. This compound serves as a key intermediate in synthesizing more complex molecules, such as thiazolidinone hybrids and glycosides, which are explored for diverse biological applications .
Properties
IUPAC Name |
2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-10-9-19)11-16(15)22-18(20)17(12)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINLDXCYRXKLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile typically involves the esterification of 4-methyl-2-oxo-3-phenylchromen-7-ol with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the chromen derivative is replaced by the acetonitrile group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetonitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetonitrile derivatives.
Scientific Research Applications
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen core. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Coumarin Derivatives
Key Observations:
Substituent Influence on Synthesis :
- The 4-methyl group in the target compound requires ZnCl₂ catalysis and prolonged heating (10–12 hours) for functionalization . In contrast, the 4-phenyl analog uses milder conditions (K₂CO₃, 8-hour reflux), suggesting electron-donating phenyl groups may stabilize intermediates .
- The trifluoromethyl -containing analog () likely demands specialized fluorinated reagents, though synthesis details are undisclosed .
Trifluoromethyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups in the vendor compound () may modulate electronic density, affecting reactivity or binding affinity in drug targets .
Biological Relevance: While direct bioactivity data for the target compound is absent in the evidence, analogs like N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides () demonstrate substituent-dependent antifungal activity . This implies that chloro, methyl, or trifluoromethyl groups could similarly influence the target compound’s efficacy.
Biological Activity
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile, a chromene derivative, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
It features a chromene core with a methoxy and an acetonitrile functional group, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Recent studies have reported that 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile possesses anticancer properties. It induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Aldose Reductase : The compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications and cataract formation.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Free Radical Scavenging : The presence of phenolic hydroxyl groups allows the compound to neutralize reactive oxygen species (ROS), contributing to its antioxidant activity.
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to control groups, highlighting its potential as a natural antioxidant .
Study 2: Anticancer Activity
In a recent investigation reported in Cancer Letters, the compound was tested on various cancer cell lines, including breast and colon cancer. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, with IC50 values indicating potent anticancer activity .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
